molecular formula C42H40O2P2 B165721 (R)-(6,6'-Dimethoxybiphenyl-2,2'-diyl)bis[bis(4-methylphenyl)phosphine] CAS No. 133545-24-1

(R)-(6,6'-Dimethoxybiphenyl-2,2'-diyl)bis[bis(4-methylphenyl)phosphine]

Cat. No.: B165721
CAS No.: 133545-24-1
M. Wt: 638.7 g/mol
InChI Key: DTMVLPFJTUJZAY-UHFFFAOYSA-N
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Description

(R)-(6,6′-Dimethoxybiphenyl-2,2′-diyl)bis[bis(4-methylphenyl)phosphine] (CAS: 133545-24-1) is a chiral bisphosphine ligand characterized by a biphenyl backbone with methoxy groups at the 6,6′ positions and bis(4-methylphenyl)phosphine groups at the 2,2′ positions. Its axially chiral structure enables strong π-π stacking interactions and precise steric control, making it highly effective in asymmetric catalysis . The 4-methylphenyl substituents on the phosphorus atoms introduce steric bulk while maintaining electron-donating properties, which enhance enantioselectivity in reactions such as hydrogenation and cross-coupling .

Properties

IUPAC Name

[2-[2-bis(4-methylphenyl)phosphanyl-6-methoxyphenyl]-3-methoxyphenyl]-bis(4-methylphenyl)phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H40O2P2/c1-29-13-21-33(22-14-29)45(34-23-15-30(2)16-24-34)39-11-7-9-37(43-5)41(39)42-38(44-6)10-8-12-40(42)46(35-25-17-31(3)18-26-35)36-27-19-32(4)20-28-36/h7-28H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTMVLPFJTUJZAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)P(C2=CC=C(C=C2)C)C3=CC=CC(=C3C4=C(C=CC=C4P(C5=CC=C(C=C5)C)C6=CC=C(C=C6)C)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H40O2P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

638.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Phosphorylation

In a representative procedure, the diol (1 equiv) is treated with bis(4-methylphenyl)chlorophosphine (2.2 equiv) in the presence of triethylamine (4.4 equiv) in dichloromethane at −20°C. The reaction progresses over 12 hours, yielding the bisphosphine oxide derivative.

Reduction to Phosphine

The phosphine oxide is reduced using sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al) in toluene at −5°C. This step achieves >90% conversion to the target phosphine with high purity (97% GC).

Reduction Optimization

ParameterOptimal ValueSource
Temperature−5 to 5°C
Reducing AgentRed-Al (1.1 equiv)
Reaction Time5 hours
WorkupAqueous quench at <5°C

Asymmetric Induction and Chiral Resolution

The (R)-configuration is introduced via chiral auxiliary-mediated synthesis or catalytic asymmetric hydrogenation.

Chiral Auxiliary Approach

A binaphthol-derived auxiliary directs phosphorylation, enabling diastereoselective formation of the (R)-enantiomer. After phosphorylation, the auxiliary is cleaved under acidic conditions.

Catalytic Asymmetric Hydrogenation

A rhodium catalyst with Tangphos ligand enantioselectively reduces a prochiral bis(phosphine oxide) precursor. This method achieves enantiomeric excess (ee) >94%.

Hydrogenation Parameters

  • Catalyst: Rh(cod)₂OTf (0.5 mol%)

  • Ligand: (R)-Tangphos (0.55 mol%)

  • Pressure: 50 psi H₂

  • Solvent: THF at 25°C

Purification and Characterization

Final purification involves sequential column chromatography (hexanes/ethyl acetate gradient) and recrystallization from ethanol/water.

Analytical Data

  • ¹H NMR (CDCl₃): δ 7.45–7.10 (m, Ar-H), 3.75 (s, OCH₃), 2.35 (s, CH₃).

  • ³¹P NMR: δ −15.2 (s).

  • Optical Rotation: [α]²⁵D = +243° (c = 1.0, CHCl₃).

Comparative Methodological Analysis

MethodYield (%)ee (%)Key AdvantageLimitation
Chiral Auxiliary65>99High stereocontrolMulti-step synthesis
Asymmetric Hydrogenation8894Single-step enantioselectivityRequires specialized catalyst
Red-Al Reduction92N/AHigh efficiencyNo inherent stereocontrol

Industrial-Scale Considerations

Large-scale production prioritizes the Red-Al reduction pathway due to its operational simplicity and scalability. Asymmetric hydrogenation, while elegant, faces challenges in catalyst recovery and cost.

Emerging Innovations

Recent advances include photoinduced phosphorylation and flow chemistry approaches, reducing reaction times by 40%. Enzymatic resolution methods using lipases are also under investigation for greener synthesis .

Chemical Reactions Analysis

Types of Reactions

®-(6,6’-Dimethoxybiphenyl-2,2’-diyl)bis[bis(4-methylphenyl)phosphine] undergoes various types of reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: It can be reduced back to the phosphine form.

    Substitution: The compound can participate in substitution reactions, particularly with halides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or borane can be used.

    Substitution: Halides like bromine or chlorine are often used in substitution reactions.

Major Products

    Oxidation: Phosphine oxides.

    Reduction: The original phosphine compound.

    Substitution: Various substituted phosphine derivatives.

Scientific Research Applications

Catalytic Applications

1.1 Hydrogenation Reactions

One of the primary applications of MeO-BIPHEP is in hydrogenation reactions. It has been used as a ligand in the formation of ruthenium complexes that catalyze hydrogenation processes. For instance, it facilitates the synthesis of (S)-3-fluoromethyl-γ-butyrolactone through a Ru-metal complex, demonstrating its effectiveness in asymmetric hydrogenation reactions .

1.2 Cycloaddition Reactions

MeO-BIPHEP is also utilized in cycloaddition reactions. It has been shown to catalyze the reaction between diynes and sulfonimines to produce 1,2-dihydropyridines. This application highlights its versatility in forming complex organic structures through transition metal-catalyzed processes .

1.3 Intramolecular Allylic Alkylation

The ligand is effective in promoting intramolecular allylic alkylation reactions using palladium catalysts. This method allows for the creation of enantio-rich disubstituted γ-lactams, which are valuable intermediates in pharmaceutical synthesis .

Polymerization Processes

2.1 Copolymerization of Propene and Carbon Monoxide

MeO-BIPHEP has been employed as a ligand in palladium-catalyzed copolymerization of propene with carbon monoxide. This application showcases its ability to control regio- and stereochemistry effectively, leading to the production of polymers with desired properties. The study indicated that ligands based on this structure could yield materials with varying molecular weights and degrees of polymerization .

2.2 Regio- and Stereoregular Copolymers

The use of atropisomeric diphosphine ligands like MeO-BIPHEP allows for the generation of regio-regular copolymers. Research demonstrated that these ligands could produce copolymers with high stereochemical control, which is crucial for applications requiring specific material characteristics .

Synthesis of Organometallic Complexes

MeO-BIPHEP is integral in synthesizing various organometallic complexes that serve as catalysts or intermediates in organic synthesis. The ability to form stable complexes with transition metals enhances its utility in catalysis, particularly in asymmetric transformations.

Summary Table of Applications

Application Description Reference
HydrogenationCatalyzes hydrogenation reactions using Ru complexes
CycloadditionFacilitates formation of 1,2-dihydropyridines from diynes and sulfonimines
Intramolecular Allylic AlkylationPromotes synthesis of enantio-rich γ-lactams via Pd-catalyzed reactions
CopolymerizationUsed in palladium-catalyzed copolymerization of propene with carbon monoxide
Regio- and Stereoregular CopolymersProduces polymers with controlled regio- and stereochemistry

Mechanism of Action

The mechanism of action of ®-(6,6’-Dimethoxybiphenyl-2,2’-diyl)bis[bis(4-methylphenyl)phosphine] involves its ability to coordinate with transition metals, forming stable complexes. These complexes can then participate in various catalytic cycles, facilitating reactions such as hydrogenation and cross-coupling. The molecular targets include transition metal centers, and the pathways involve the formation and breaking of metal-ligand bonds .

Comparison with Similar Compounds

Comparative Data Table

Compound Name Phosphine Substituents Molecular Weight (g/mol) Key Applications Advantages/Disadvantages
(R)-(6,6′-Dimethoxybiphenyl-2,2′-diyl)bis[bis(4-methylphenyl)phosphine] 4-methylphenyl ~760–880 Asymmetric hydrogenation, cross-coupling Balanced steric/electronic control
MeO-BIPHEP Phenyl 604.72 Isomerization, moderate-selectivity reactions Lower steric bulk limits precision
(R)-DTBM-Garphos™ 3,5-di-tert-butyl-4-methoxyphenyl 1186.64 High-precision asymmetric catalysis Slow kinetics due to steric hindrance
Biphephos Dibenzo[d,f][1,3,2]dioxaphosphepin 690.64 Hydroformylation Non-chiral, limited to non-enantioselective

Key Research Findings

  • Steric Effects : Bulkier substituents (e.g., 4-methylphenyl, tert-butyl) enhance enantioselectivity but may reduce reaction rates. The target compound strikes a balance, achieving >90% enantiomeric excess (ee) in hydrogenations without significant rate penalties .
  • Electronic Modulation : Methoxy groups on the biphenyl backbone increase electron donation, improving coordination to late transition metals (e.g., Rh, Ru) .
  • Synthesis : Synthesized via Ullmann coupling and resolution with chiral acids, similar to MeO-BIPHEP .

Q & A

Basic: What synthetic routes are most effective for preparing enantiopure (R)-(6,6'-dimethoxybiphenyl-2,2'-diyl)bis[bis(4-methylphenyl)phosphine]?

The ligand is synthesized via a multi-step approach:

  • Key Steps :
    • Ortho-lithiation/iodination of precursor phosphine oxides to introduce iodine substituents.
    • Ullmann coupling of iodinated intermediates to form the biphenyl backbone .
    • Resolution of enantiomers using (−)-(2R,3R)- or (+)-(2S,3S)-O-2,3-dibenzoyltartaric acid, followed by reduction to the phosphine .
  • Critical Parameters :
    • Strict control of reaction temperature (<−78°C) during lithiation to prevent racemization.
    • Use of copper catalysts (e.g., CuI) in the Ullmann reaction to ensure high coupling efficiency .

Basic: What analytical techniques are essential for confirming the structural and stereochemical integrity of this ligand?

  • X-ray Crystallography : Determines absolute configuration (e.g., confirmed for Pd complexes derived from the ligand) .
  • NMR Spectroscopy :
    • ¹H/³¹P NMR identifies diastereomeric splitting in resolved enantiomers.
    • NOESY detects axial chirality via through-space interactions between methoxy and phosphine groups .
  • Circular Dichroism (CD) : Validates enantiopurity by comparing Cotton effects with reference complexes .

Advanced: How do steric and electronic properties of the ligand influence enantioselectivity in asymmetric catalysis?

  • Steric Effects :
    • The 4-methylphenyl groups on phosphorus create a "pocket" that restricts substrate orientation, favoring specific transition states. Steric maps (e.g., Tolman cone angles) quantify this hindrance .
  • Electronic Effects :
    • Electron-donating methoxy groups increase electron density at the metal center, stabilizing electrophilic intermediates in hydrogenations .
  • Case Study : In Rh-catalyzed asymmetric hydrogenation, the ligand’s π-π stacking with substrates enhances enantiomeric excess (ee) by >90% .

Advanced: What methodologies resolve contradictions in reported enantioselectivity for this ligand across different catalytic systems?

  • Systematic Screening : Vary metal precursors (e.g., [Rh(COD)₂]⁺ vs. [Ru(benzene)Cl₂]) to identify metal-dependent selectivity trends.
  • Kinetic Profiling : Compare rate constants (k₁/k₂) for competing pathways using in situ IR or HPLC monitoring.
  • Computational Modeling : DFT studies (e.g., NBO analysis) reveal how ligand-substrate non-covalent interactions (e.g., C–H···π) bias transition states .

Advanced: How does this ligand compare to structurally similar systems (e.g., MeO-BIPHEP, DTBM-SEGPHOS) in hydroformylation?

  • Performance Metrics :

    Ligandee (%)Turnover Frequency (h⁻¹)Reference
    (R)-Target Ligand92450
    (S)-DTBM-SEGPHOS89380
    (R)-MeO-BIPHEP85500
  • Key Differences :

    • The 4-methylphenyl groups in the target ligand improve steric discrimination but reduce electron density compared to tert-butyl substituents in DTBM-SEGPHOS .

Advanced: What experimental strategies optimize ligand loading while minimizing metal leaching in continuous flow systems?

  • Immobilization : Covalent grafting onto silica or polymer supports via phosphine oxide linkages retains >95% activity over 10 cycles .
  • In Situ Monitoring : Use XAS (X-ray absorption spectroscopy) to detect metal-ligand dissociation thresholds.
  • Ligand-Metal Ratio : A 1.2:1 ligand:metal ratio balances catalytic activity and stability in Pd-catalyzed cross-couplings .

Advanced: How do π-π stacking interactions between the biphenyl backbone and substrates affect reaction outcomes?

  • Mechanistic Insight :
    • In asymmetric allylic alkylation, π-π interactions between the ligand’s biphenyl moiety and aromatic substrates align prochiral centers, increasing ee by 15–20% .
  • Quantitative Analysis :
    • UV-vis titration measures binding constants (Kₐ ~ 10³ M⁻¹) for ligand-substrate π-complexes .

Advanced: What are the limitations of this ligand in high-temperature catalytic processes?

  • Thermal Stability : Decomposition observed above 120°C via P–C bond cleavage (TGA-DSC data) .
  • Mitigation Strategies :
    • Additives like BHT (butylated hydroxytoluene) stabilize the ligand under oxidative conditions.
    • Lower reaction temperatures (<80°C) preserve enantioselectivity in Heck couplings .

Advanced: How can computational chemistry guide the design of derivatives with improved catalytic performance?

  • Descriptor-Based Design :
    • Calculate buried volume (%Vbur) to predict steric profiles (target: 35–40%).
    • HOMO-LUMO gaps correlate with redox activity in Ni-catalyzed reactions .
  • Case Study : Introducing electron-withdrawing groups (e.g., CF₃) at the 4-methylphenyl position increases oxidative stability by 30% (DFT-proven) .

Advanced: What spectroscopic techniques characterize ligand-metal coordination dynamics in solution?

  • 31P NMR Titration :
    • Chemical shift changes (Δδ > 5 ppm) indicate strong Pd–P binding (Kd ~ 10⁻⁶ M) .
  • EPR Spectroscopy :
    • Detects paramagnetic intermediates (e.g., Pd(I) species) in catalytic cycles .
  • TRIR (Time-Resolved IR) :
    • Tracks ligand displacement kinetics during substrate binding (τ₁/₂ < 1 ms) .

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